molecular formula C6H4F3N3O2 B13743259 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 1269292-72-9

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13743259
CAS No.: 1269292-72-9
M. Wt: 207.11 g/mol
InChI Key: JLTGFYOXHZJVFL-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an amino group at position 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves the reaction of 4-amino-2-(trifluoromethyl)pyrimidine with carbon dioxide. This reaction typically requires a base, such as sodium hydroxide, and is carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the pyrimidine ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances its stability and lipophilicity, contributing to its potential as a pharmaceutical agent.

Properties

CAS No.

1269292-72-9

Molecular Formula

C6H4F3N3O2

Molecular Weight

207.11 g/mol

IUPAC Name

6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-2(4(13)14)1-3(10)12-5/h1H,(H,13,14)(H2,10,11,12)

InChI Key

JLTGFYOXHZJVFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)C(F)(F)F)C(=O)O

Origin of Product

United States

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